molecular formula C14H16FN5 B2879455 4-[4-(5-Fluoro-2-pyrimidinyl)-1-piperazinyl]aniline CAS No. 1921374-52-8

4-[4-(5-Fluoro-2-pyrimidinyl)-1-piperazinyl]aniline

Cat. No.: B2879455
CAS No.: 1921374-52-8
M. Wt: 273.315
InChI Key: BORPSRPAFAGGQR-UHFFFAOYSA-N
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Description

4-[4-(5-Fluoro-2-pyrimidinyl)-1-piperazinyl]aniline is a chemical compound that belongs to the class of N-arylpiperazines. This compound is characterized by the presence of a fluorinated pyrimidine ring attached to a piperazine moiety, which is further connected to an aniline group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(5-Fluoro-2-pyrimidinyl)-1-piperazinyl]aniline typically involves the reaction of 5-fluoro-2-chloropyrimidine with 1-(4-aminophenyl)piperazine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the chlorine atom in the pyrimidine ring is replaced by the piperazine moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(5-Fluoro-2-pyrimidinyl)-1-piperazinyl]aniline can undergo various chemical reactions, including:

    Oxidation: The aniline group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The nitro derivatives can be reduced back to the aniline form.

    Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro and nitroso derivatives of the aniline group.

    Reduction: Regeneration of the aniline group from nitro derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-[4-(5-Fluoro-2-pyrimidinyl)-1-piperazinyl]aniline has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.

    Biology: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[4-(5-Fluoro-2-pyrimidinyl)-1-piperazinyl]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated pyrimidine ring can interact with nucleophilic sites on the target molecules, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-fluorophenyl)-4-[4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl]-1-butanol
  • 4-[4-(5-Fluoro-2-pyrimidinyl)-1-piperazinyl]benzenamine

Uniqueness

4-[4-(5-Fluoro-2-pyrimidinyl)-1-piperazinyl]aniline is unique due to its specific combination of a fluorinated pyrimidine ring, piperazine moiety, and aniline group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN5/c15-11-9-17-14(18-10-11)20-7-5-19(6-8-20)13-3-1-12(16)2-4-13/h1-4,9-10H,5-8,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORPSRPAFAGGQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)N)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1921374-52-8
Record name 4-(4-(5-fluoropyrimidin-2-yl)piperazin-1-yl)aniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-[4-(5-Fluoro-2-pyrimidinyl)-1-piperazinyl]benzenamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX566CXT5F
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